N-(4,6-Dichloro-5-formamidopyrimidin-2-yl)acetamide
Overview
Description
N-(4,6-Dichloro-5-formamidopyrimidin-2-yl)acetamide (DCF) is a synthetic compound that has been widely studied for its potential applications in the fields of science and medicine. DCF has a broad range of uses in research and development, including the synthesis of drugs, the study of biochemical and physiological processes, and the elucidation of mechanisms of action.
Scientific Research Applications
Pharmaceutical Research
This compound is utilized in the synthesis of various pharmaceutical agents. Its structure is conducive to forming derivatives that can be used as intermediates in the development of drugs with potential analgesic, antipyretic, and anti-inflammatory properties. For instance, N-phenylacetamide derivatives have shown promising analgesic activity .
Anticancer Agent Development
The pyrimidine moiety of the compound is of particular interest in the design of anticancer drugs. Pyrimidine derivatives have been extensively studied for their anticancer potential, with many showing promising results against various cancer cell lines. The dichloro and formamidopyrimidin groups could potentially be modified to enhance the compound’s anticancer activity .
Analytical Chemistry
As a reference standard, this compound can be used in analytical chemistry to develop and validate analytical methods, such as chromatography or mass spectrometry, which are essential for the quality control of pharmaceuticals .
Mechanism of Action
Target of Action
N-(4,6-Dichloro-5-formamidopyrimidin-2-yl)acetamide, also known as N-[4,6-Dichloro-5-(formylamino)-2-pyrimidinyl]acetamide, is an intermediate in the synthesis of Abacavir . Abacavir is an antiviral drug used in the treatment of HIV infection . The primary target of this compound is likely to be the same as that of Abacavir, which is the reverse transcriptase enzyme of the HIV virus .
Mode of Action
This interaction could inhibit the replication of the virus, thereby reducing the viral load .
Biochemical Pathways
These pathways typically involve the inhibition of viral replication, preventing the virus from spreading and infecting new cells .
Pharmacokinetics
As an intermediate in the synthesis of abacavir, its adme (absorption, distribution, metabolism, and excretion) properties would be critical in determining the bioavailability of the final drug product .
Result of Action
Given its role in the synthesis of abacavir, it is likely that its action results in the inhibition of hiv replication, thereby reducing the viral load and slowing the progression of the disease .
Action Environment
The action environment of N-(4,6-Dichloro-5-formamidopyrimidin-2-yl)acetamide is likely to be within the human body, specifically in cells infected with the HIV virus. Environmental factors such as pH, temperature, and the presence of other biological molecules could influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
N-(4,6-dichloro-5-formamidopyrimidin-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N4O2/c1-3(15)11-7-12-5(8)4(10-2-14)6(9)13-7/h2H,1H3,(H,10,14)(H,11,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKUCDJWTYFEDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=C(C(=N1)Cl)NC=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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